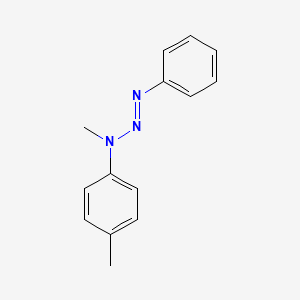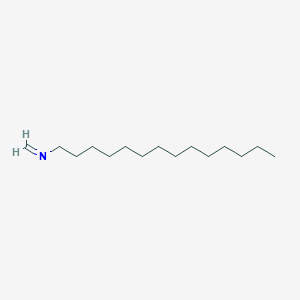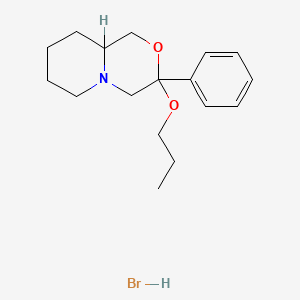
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a butenyl group, and a dioxolane ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with bromine and fluorine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways . The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable chemical properties.
Haloallylamine sulfone derivatives: These compounds share structural similarities and are used in related research areas.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
114233-07-7 |
|---|---|
Formule moléculaire |
C9H14BrFO2 |
Poids moléculaire |
253.11 g/mol |
Nom IUPAC |
4-(4-bromo-3-fluorobut-2-enyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14BrFO2/c1-9(2)12-6-8(13-9)4-3-7(11)5-10/h3,8H,4-6H2,1-2H3 |
Clé InChI |
FOKCQADACDCFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CC=C(CBr)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
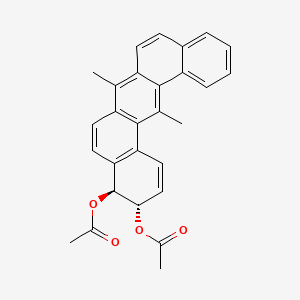
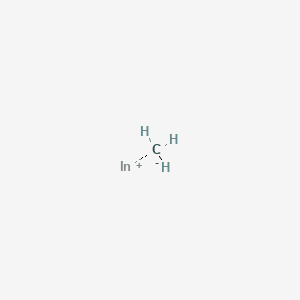
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
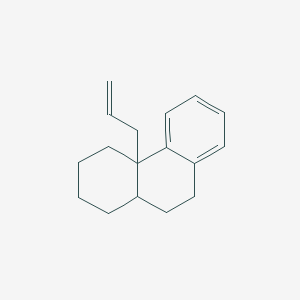

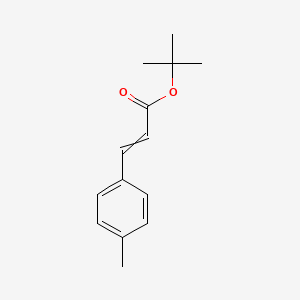
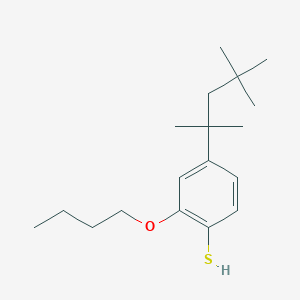
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
